

Application Note: Preparation of CARM1-IN-1 Hydrochloride Stock Solution

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Compound of Interest

Compound Name: CARM1-IN-1 hydrochloride

Cat. No.: B1473939

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CARM1-IN-1 hydrochloride is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a key enzyme involved in transcriptional regulation and other cellular processes.^{[1][2]} Its utility in research, particularly in cancer biology and epigenetics, necessitates accurate and reproducible experimental conditions. A critical first step in utilizing this compound is the correct preparation of a stock solution. Improperly prepared solutions can lead to inaccurate concentration determination, compound degradation, and experimental variability.

This application note provides a detailed protocol for the preparation, storage, and handling of **CARM1-IN-1 hydrochloride** stock solutions to ensure consistency and reliability in downstream applications.

Product Information and Properties

A summary of the key chemical and physical properties of **CARM1-IN-1 hydrochloride** is presented below. This data is essential for accurate calculations and proper handling of the compound.

Property	Value
Chemical Name	(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one hydrochloride[3]
CAS Number	2070018-31-2[1][3]
Molecular Weight	591.72 g/mol [3]
Appearance	Solid Powder[3]
Purity	≥98%[3]
Solubility (DMSO)	≥38 mg/mL (approx. 64.22 mM)[3]
Solubility (Water)	< 0.1 mg/mL (Effectively Insoluble)[1][3]

Experimental Protocol

Materials and Equipment

- **CARM1-IN-1 hydrochloride** (Solid powder)
- Dimethyl sulfoxide (DMSO), anhydrous or newly opened, high purity (ACS grade or higher)
- Sterile, low-retention polypropylene microcentrifuge tubes (e.g., 1.5 mL)
- Calibrated analytical balance
- Calibrated precision pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions

Standard laboratory safety procedures should be followed. Handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact with skin and eyes.

Stock Solution Preparation (Example: 10 mM)

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. For other concentrations, adjust the mass of the compound or the volume of the solvent accordingly.

Step 1: Equilibrate Compound

- Before opening, allow the vial of **CARM1-IN-1 hydrochloride** powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

Step 2: Calculate Required Mass and Volume

- To prepare a stock solution of a specific molarity, use the following formula: $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- Example Calculation for 1 mL of 10 mM Stock:
 - $\text{Mass} = (0.010 \text{ mol/L}) \times (0.001 \text{ L}) \times (591.72 \text{ g/mol}) = 0.0059172 \text{ g} = 5.92 \text{ mg}$

Step 3: Weigh the Compound

- Tare a sterile microcentrifuge tube on the analytical balance.
- Carefully weigh out the calculated mass (e.g., 5.92 mg) of **CARM1-IN-1 hydrochloride** directly into the tube.

Step 4: Reconstitution

- Add the calculated volume of high-purity DMSO (in this example, 1.0 mL) to the tube containing the compound powder.

- Note: It is crucial to use anhydrous or newly opened DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[\[1\]](#)[\[4\]](#)

Step 5: Dissolution

- Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
- If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.

Step 6: Aliquoting and Storage

- To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile, low-retention microcentrifuge tubes.[\[5\]](#)
- Label all aliquots clearly with the compound name, concentration, date, and solvent.

Reconstitution Table for Quick Reference

The table below provides pre-calculated volumes of DMSO needed to achieve common stock concentrations from a starting mass of 1 mg of **CARM1-IN-1 hydrochloride**.

Desired Concentration	Mass of CARM1-IN-1 HCl	Volume of DMSO to Add
1 mM	1 mg	1.690 mL
5 mM	1 mg	0.338 mL
10 mM	1 mg	0.169 mL

Calculations are based on a molecular weight of 591.72 g/mol .

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound. The compound is noted to be unstable in solution, and fresh preparation is highly recommended.[\[1\]](#)

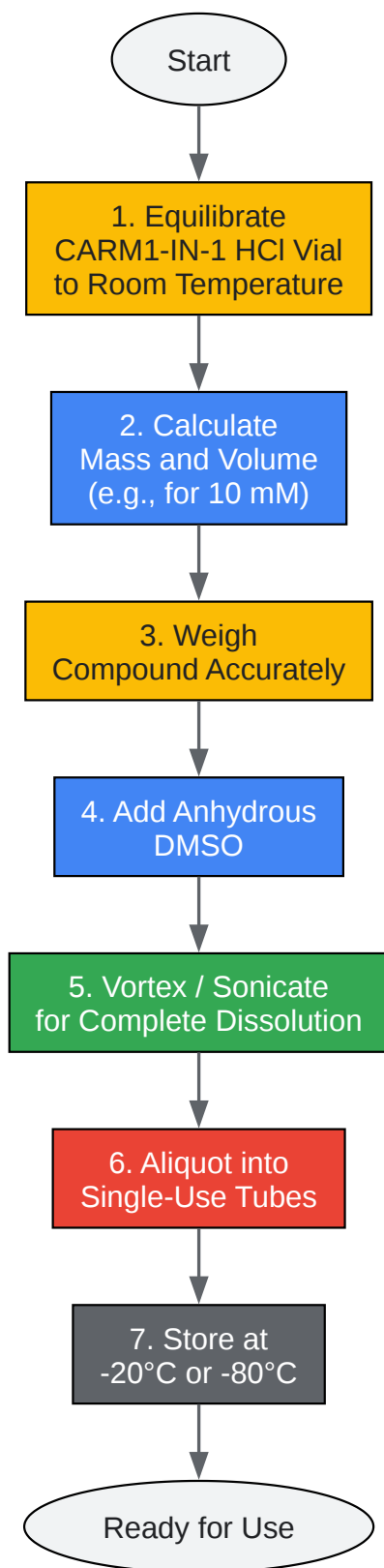
Form	Storage Temperature	Shelf Life
Solid Powder	-20°C (in a dry, dark place)	≥ 1 year[3]
Stock Solution (in DMSO)	-20°C	~1 month[5]
Stock Solution (in DMSO)	-80°C	≥ 6 months[5]

Key Recommendations:

- **Avoid Freeze-Thaw Cycles:** Aliquoting is essential for preserving the activity of the stock solution.[5][6]
- **Fresh is Best:** Due to the compound's instability in solution, it is advisable to prepare fresh stock solutions for critical experiments.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the preparation of the **CARM1-IN-1 hydrochloride** stock solution.



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Caption: Workflow for CARM1-IN-1 HCl stock solution preparation.

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